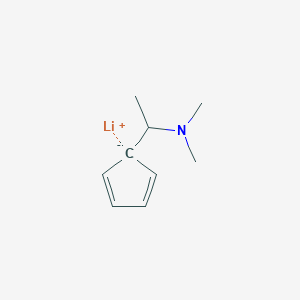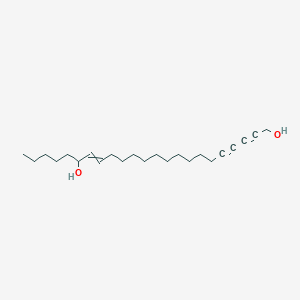
AC-Ptyr-ptyr-ptyr-ile-glu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC-Ptyr-ptyr-ptyr-ile-glu-OH は、AC-TYR (PO3H2)-TYR (PO3H2)-TYR (PO3H2)-ILE-GLU-OH としても知られており、合成ペプチド化合物です。これは、3 つのリン酸化チロシン残基 (Ptyr)、1 つのイソロイシン (ile)、および 1 つのグルタミン酸 (glu) 残基で構成されています。
準備方法
合成経路と反応条件
AC-Ptyr-ptyr-ptyr-ile-glu-OH の合成は、通常、固相ペプチド合成 (SPPS) を伴います。この方法は、固体樹脂に固定された増大するペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。
樹脂へのロード: 最初のアミノ酸 (グルタミン酸) は樹脂に結合します。
脱保護とカップリング: アミノ酸の保護基が除去され、次のアミノ酸 (イソロイシン) が HBTU や DIC などのカップリング試薬を使用して増大する鎖にカップリングされます。
繰り返し: 脱保護とカップリングの手順は、配列内の各アミノ酸 (3 つのリン酸化チロシン) に対して繰り返されます。
切断と精製: 完了したペプチドは樹脂から切断され、HPLC などの技術を使用して精製されます。
工業生産方法
This compound の工業生産は、同様の原理に従っていますが、より大規模に行われます。自動ペプチド合成装置と大規模精製システムが採用され、高収量と高純度が保証されます。このプロセスは、効率と費用対効果のために最適化されており、多くの場合、マイクロ波支援 SPPS や連続フロー合成などの高度な技術が含まれます .
化学反応の分析
反応の種類
AC-Ptyr-ptyr-ptyr-ile-glu-OH は、以下を含むさまざまな化学反応を起こす可能性があります。
リン酸化/脱リン酸化: リン酸化チロシン残基は、ホスファターゼによって脱リン酸化されるか、キナーゼによって再リン酸化される可能性があります。
酸化/還元: ペプチドは、特にチロシン残基で、酸化または還元反応を起こす可能性があります。
置換: アミノ酸残基は、他のアミノ酸または化学基で置換され、ペプチドの特性を変更できます。
一般的な試薬と条件
リン酸化: キナーゼと ATP は、リン酸化反応に使用されます。
脱リン酸化: ホスファターゼは、脱リン酸化に使用されます。
酸化: 過酸化水素などの酸化剤を使用できます。
還元: ジチオスレイトール (DTT) などの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、脱リン酸化ペプチド、酸化または還元されたペプチド、および置換されたアミノ酸または化学基を持つペプチドが含まれます .
科学研究への応用
This compound は、科学研究において幅広い用途を持っています。
化学: リン酸化と脱リン酸化反応を研究するためのモデル化合物として使用されます。
生物学: リン酸化チロシン残基を含むシグナル伝達経路の研究に使用されます。
医学: チロシンリン酸化関連疾患を標的とする治療介入における潜在的な役割について調査されています。
産業: 生化学アッセイや診断ツールの開発に使用されます。
科学的研究の応用
AC-Ptyr-ptyr-ptyr-ile-glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phosphorylation and dephosphorylation reactions.
Biology: Employed in the study of signal transduction pathways involving phosphorylated tyrosine residues.
Medicine: Investigated for its potential role in therapeutic interventions targeting tyrosine phosphorylation-related diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
AC-Ptyr-ptyr-ptyr-ile-glu-OH の作用機序は、特定の分子標的、主にシグナル伝達経路に関与するタンパク質との相互作用を伴います。リン酸化チロシン残基は、タンパク質チロシンキナーゼとホスファターゼの天然基質を模倣し、この化合物はこれらの酵素の活性を調節できます。この調節は、細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスに影響を与える可能性があります .
類似の化合物との比較
類似の化合物
AC-TYR (PO3H2)-TYR (PO3H2)-TYR (PO3H2)-ILE-GLU-OH: アミノ酸配列にわずかな違いがある類似のペプチド。
リン酸化ペプチド: AC-pTyr-EEIE や AC-Ile-Glu-Ala-Arg-pNA など、リン酸化チロシン残基を含む他のペプチド。
独自性
This compound は、3 つのリン酸化チロシン残基の特定の配列が特徴であり、独自の生化学的特性を提供し、リン酸化関連プロセスを研究するための貴重なツールとなっています。タンパク質チロシンキナーゼとホスファターゼの天然基質を模倣する能力は、他のリン酸化ペプチドとは異なります .
類似化合物との比較
Similar Compounds
AC-TYR (PO3H2)-TYR (PO3H2)-TYR (PO3H2)-ILE-GLU-OH: A similar peptide with slight variations in the amino acid sequence.
Phosphorylated Peptides: Other peptides with phosphorylated tyrosine residues, such as AC-pTyr-EEIE and AC-Ile-Glu-Ala-Arg-pNA.
Uniqueness
AC-Ptyr-ptyr-ptyr-ile-glu-OH is unique due to its specific sequence of three phosphorylated tyrosine residues, which provides distinct biochemical properties and makes it a valuable tool for studying phosphorylation-related processes. Its ability to mimic natural substrates of protein tyrosine kinases and phosphatases sets it apart from other phosphorylated peptides .
特性
分子式 |
C40H52N5O21P3 |
|---|---|
分子量 |
1031.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)/t22-,30-,31-,32-,33-,35-/m0/s1 |
InChIキー |
NIVCXPYYUZRWEH-BRUYEORJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
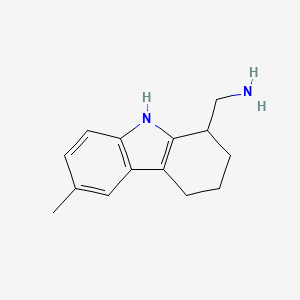
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

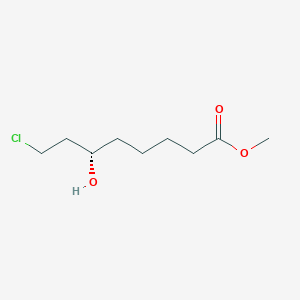

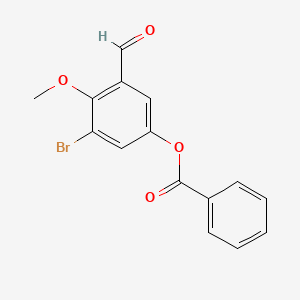
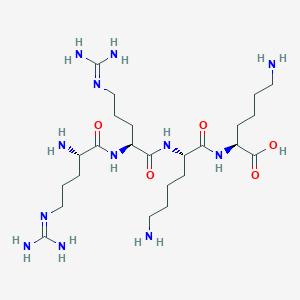
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
